molecular formula C21H20N4O2 B12172685 N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12172685
M. Wt: 360.4 g/mol
InChI Key: ZPNHADWRPMEBQA-UHFFFAOYSA-N
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Description

This compound is a bis-indole carboxamide derivative featuring a 1-methyl substitution on the indole nitrogen and a carboxamide-linked ethylamino bridge connecting the indole-5-carbonyl and indole-3-carboxamide moieties. Its structural complexity arises from the dual indole framework, which is often associated with interactions with biological targets such as kinases or G-protein-coupled receptors. The methyl group at the N1 position may enhance metabolic stability compared to unmethylated analogs .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-13-17(16-4-2-3-5-19(16)25)21(27)24-11-10-23-20(26)15-6-7-18-14(12-15)8-9-22-18/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27)

InChI Key

ZPNHADWRPMEBQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

Research indicates that N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide exhibits a range of biological activities, including:

  • Anticancer Properties :
    • Indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures can modulate signaling pathways associated with cancer progression.
  • Neuropharmacological Effects :
    • The compound acts as a serotonin receptor agonist, specifically targeting the 5-HT_1F receptor. This interaction is beneficial for treating disorders linked to serotonin dysregulation, such as migraines, anxiety, and depression .
  • Anti-inflammatory Activity :
    • Indole-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

Therapeutic Area Potential Applications
Migraine Treatment Acts as a prophylactic agent for migraine by modulating serotonin receptors .
Mental Health Disorders Potential treatment for depression, anxiety disorders, and other mood-related conditions .
Cancer Therapy Investigated for its ability to inhibit tumor growth and promote apoptosis .
Anti-inflammatory Drugs May serve as a basis for developing new anti-inflammatory medications .

Case Studies and Research Findings

Several studies have explored the efficacy of indole derivatives in various applications:

  • Migraine Prevention :
    • A study highlighted the effectiveness of 5-HT_1F agonists in reducing migraine frequency and severity, indicating that compounds similar to this compound could be beneficial .
  • Cancer Cell Line Studies :
    • Research demonstrated that indole derivatives could inhibit the growth of breast cancer cells through modulation of specific signaling pathways related to cell survival and apoptosis .
  • Inflammation Models :
    • In vitro studies showed that compounds with indole structures significantly reduced levels of inflammatory markers in macrophages, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which allows for strong binding to the target sites . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The following table summarizes critical structural distinctions between the target compound and analogs:

Compound Name / ID Structural Features Key Differences from Target Compound Bioactivity Relevance Reference
N-{2-[(1H-Indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (Target) Dual indole, 1-methyl, carboxamide bridge Hypothesized kinase/modulator activity (structural analogy)
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-5-one ring, 4-methoxyphenyl substitution Additional heterocyclic ring (pyrrolidinone), methoxy group Potential solubility modulation; unknown target
N-(2-{[(1S)-1-(Chloromethyl)-5-hydroxy-1,2-dihydro-3H-benzo[e]indol-3-yl]carbonyl}-1H-indol-5-yl)-1H-indole-2-carboxamide Benzo[e]indole core, chloromethyl, hydroxy groups Extended aromatic system, halogen substitution Enhanced DNA-binding or cytotoxicity (common in benzoindole derivatives)
N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (from NMR analysis) Naphthalene substitution, pentyl chain Bulky aromatic substituent, alkyl chain Cannabinoid receptor affinity (common in alkyl-indole carboxamides)
H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) Isoquinoline sulfonamide, bromocinnamyl group Sulfonamide vs. carboxamide, bromine substitution Protein kinase A inhibition (distinct mechanism from indole carboxamides)

Functional and Pharmacological Insights

  • Bioactivity Clustering : Compounds with dual indole systems (e.g., the target compound) cluster separately from sulfonamide-based inhibitors (e.g., H-89) due to divergent protein-binding motifs. Indole carboxamides often exhibit preferential binding to hydrophobic pockets, while sulfonamides target polar active sites .
  • Methyl Substitution : The 1-methyl group in the target compound likely reduces metabolic oxidation at the indole nitrogen, a liability observed in unmethylated analogs like N-[2-(1H-indol-3-yl)ethyl]-1H-indole-5-carboxamide (CAS 29876-14-0) .

Limitations of Structural Similarity Predictions

While computational tools (e.g., SHELXL for crystallography or clustering algorithms ) aid in comparing chemical structures, critical caveats include:

  • Bioisosteric Disconnects : Structural analogs like H-89 (sulfonamide) and the target (carboxamide) may share similar molecular weights but exhibit opposing mechanisms .
  • Information Loss : Simplified molecular representations (e.g., SMILES strings) fail to capture stereochemical or electronic nuances affecting target binding .

Biological Activity

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, also known by its CAS number 1144438-78-7, is a complex organic compound belonging to the indole family. The compound has garnered attention due to its potential biological activities, which are primarily attributed to the indole moiety that is known for various pharmacological effects.

Structure and Properties

The molecular formula of this compound is C21H20N4O2C_{21}H_{20}N_{4}O_{2} with a molecular weight of 360.4 g/mol. The structure features an indole core, a carbonyl group linked to an amino ethyl chain, and a carboxamide functional group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
CAS Number1144438-78-7

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain indole-based compounds can selectively inhibit the growth of rapidly dividing cancer cells while sparing normal fibroblast cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some indole derivatives have been reported as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties, which have been observed in various studies focusing on different indole derivatives. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Neuropharmacological Effects : Some studies suggest that indole derivatives may influence neurotransmitter systems, particularly through interactions with dopamine receptors, which could be beneficial in treating neurological disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential mechanisms include:

  • Enzyme Inhibition : Molecular docking studies have indicated that this compound may bind effectively to specific enzymes or receptors involved in disease pathways, such as those related to cancer growth or microbial resistance.
  • Cell Cycle Modulation : Some indole derivatives have been shown to affect cell cycle progression in cancer cells, leading to apoptosis or growth arrest .

Case Studies and Research Findings

Numerous studies have explored the biological activity of indole derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that specific indole compounds exhibited preferential suppression of A549 lung cancer cell growth compared to non-cancerous fibroblast cells. This suggests a potential application in targeted cancer therapy .
  • Antimicrobial Evaluation : Another study evaluated various synthesized indole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Inflammation Studies : Research has indicated that certain modifications on the indole structure can enhance anti-inflammatory activity, providing insights into designing more effective therapeutic agents for inflammatory conditions .

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